molecular formula C8H14Cl2N2S B1404907 2-(2-Thienyl)piperazine dihydrochloride CAS No. 1351590-47-0

2-(2-Thienyl)piperazine dihydrochloride

Cat. No. B1404907
M. Wt: 241.18 g/mol
InChI Key: GKNVKIRDGQBRGQ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)piperazine dihydrochloride is a piperazine derivative that has attracted extensive interest due to its diverse biological properties. It is a solid substance with a molecular weight of 241.18 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 2-(2-Thienyl)piperazine dihydrochloride is C8H14Cl2N2S . The InChI code is 1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

2-(2-Thienyl)piperazine dihydrochloride is a solid substance . Its molecular weight is 241.18 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-(2-Thienyl)piperazine dihydrochloride and its derivatives are frequently utilized in the synthesis of various biologically active compounds. For instance, Gao and Renslo (2007) have presented an efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. These compounds serve as important building blocks in the preparation of biologically active compounds and as scaffolds for constructing combinatorial libraries (Hongwu Gao & A. Renslo, 2007).

Structural and Chemical Analysis

Research on the structural and chemical properties of 2-(2-Thienyl)piperazine dihydrochloride derivatives contributes significantly to medicinal chemistry. For example, Xiong-Wen Yang et al. (2005) synthesized a compound from 2-acetothiophene and 1-(2,3-dichlorophenyl)piperazine, revealing important insights into the molecular structure, including the conformation of the piperazine ring (Xiong‐Wen Yang et al., 2005).

Antidepressant Analogues

In pharmacological research, 2-(2-Thienyl)piperazine dihydrochloride is used to create antidepressant analogues. Watthey et al. (1983) described the synthesis of two thiophene-containing analogues of mianserin, using the nucleophilic aromatic substitution reaction of the N-lithio derivative of 1-methyl-3-(2-thienyl)piperazine. These substances exhibited profiles similar to mianserin, a known antidepressant, in biochemical and pharmacological test systems (J. Watthey et al., 1983).

Antidiabetic Compounds

Piperazine derivatives, including those related to 2-(2-Thienyl)piperazine dihydrochloride, have been identified as potential antidiabetic compounds. Le Bihan et al. (1999) conducted studies on piperazine derivatives, leading to the identification of certain compounds as potent antidiabetic agents in rat models, mediated by an increase in insulin secretion (G. Le Bihan et al., 1999).

Synthesis of Piperazine Derivatives with Pharmacological Activity

Piperazine derivatives, including 2-(2-Thienyl)piperazine dihydrochloride, have been extensively researched for their central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic applications. Brito et al. (2018) discussed various therapeutic applications of piperazine derivatives, highlighting their significance in medicinal chemistry (A. F. Brito et al., 2018).

Anti-inflammatory Activity

The derivatives of 2-(2-Thienyl)piperazine dihydrochloride have been studied for their anti-inflammatory properties. Hanan M. Refaat et al. (2007) synthesized a novel series of piperazinylthienylpyridazine derivatives and evaluated their anti-inflammatory activity against carrageenan-induced paw edema (Hanan M. Refaat et al., 2007).

Safety And Hazards

2-(2-Thienyl)piperazine dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The recent methods for the synthesis of piperazine derivatives, including 2-(2-Thienyl)piperazine dihydrochloride, have expanded the substrate scope in the synthesis of piperazines . This suggests that future research may continue to explore and expand upon these methods.

properties

IUPAC Name

2-thiophen-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVKIRDGQBRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)piperazine dihydrochloride

CAS RN

1351590-47-0
Record name 2-(thiophen-2-yl)piperazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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